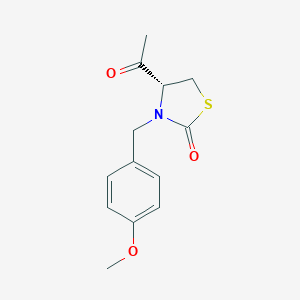

![molecular formula C10H17NO2 B173898 N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide CAS No. 199395-81-8](/img/structure/B173898.png)

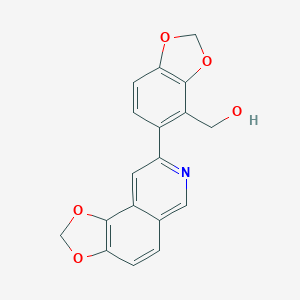

N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide

Descripción general

Descripción

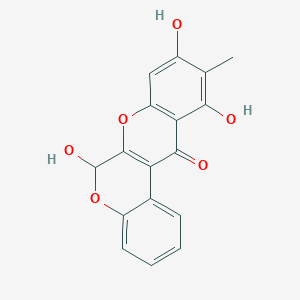

N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide, also known as HOCPCA, is a synthetic compound that has been studied for its potential therapeutic uses. It belongs to a class of compounds called fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory and analgesic effects. In

Aplicaciones Científicas De Investigación

N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide has been studied for its potential therapeutic uses in a variety of conditions, including pain, inflammation, and neurological disorders. It has been shown to have analgesic effects in animal models of pain, and has also been studied for its potential to treat inflammatory conditions such as arthritis. In addition, N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide has been investigated for its potential to treat neurological disorders such as anxiety and depression.

Mecanismo De Acción

N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that have been shown to have anti-inflammatory and analgesic effects. By inhibiting FAAH, N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide increases the levels of endocannabinoids in the body, leading to its therapeutic effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide are related to its mechanism of action. By increasing the levels of endocannabinoids in the body, N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide has been shown to have anti-inflammatory and analgesic effects. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide in lab experiments is that it is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme without affecting other enzymes in the body. This makes it a useful tool for studying the role of FAAH in various conditions. One limitation of using N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide is that it has a short half-life in the body, meaning that it may not be effective for long-term treatments.

Direcciones Futuras

There are several future directions for research on N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide. One area of interest is its potential to treat pain and inflammation in humans. Clinical trials are needed to determine the safety and efficacy of N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide in humans. In addition, further research is needed to understand the potential side effects of N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide and to develop more selective FAAH inhibitors. Finally, more research is needed to understand the role of endocannabinoids in the body and their potential therapeutic uses.

Propiedades

Número CAS |

199395-81-8 |

|---|---|

Fórmula molecular |

C10H17NO2 |

Peso molecular |

183.25 g/mol |

Nombre IUPAC |

N-[4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide |

InChI |

InChI=1S/C10H17NO2/c1-2-3-10(13)11-9-5-4-8(6-9)7-12/h4-5,8-9,12H,2-3,6-7H2,1H3,(H,11,13) |

Clave InChI |

PVRSHAUROLANIJ-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1CC(C=C1)CO |

SMILES canónico |

CCCC(=O)NC1CC(C=C1)CO |

Sinónimos |

Butanamide, N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]- |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)